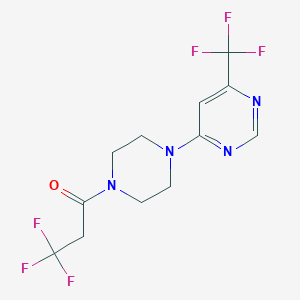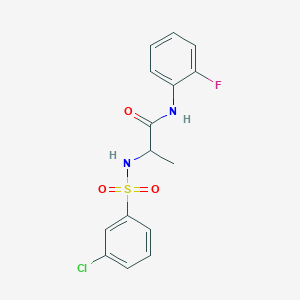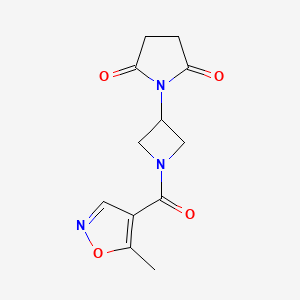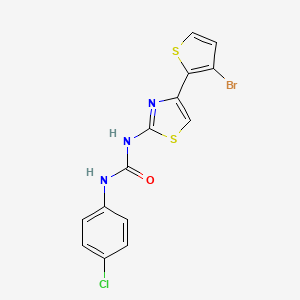![molecular formula C21H18N6O3S B2849773 Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894058-22-1](/img/structure/B2849773.png)
Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazole ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has been used to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It may undergo reactions at several different sites, including the pyridine ring, the triazole ring, and the pyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . Its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra have been reported, which provide information about its structure .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The triazolopyridazine moiety present in the compound is known to exhibit anticancer properties. Researchers have synthesized derivatives like 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and screened them for anticancer activity . This suggests that our compound could be used to design and synthesize new anticancer agents, potentially targeting specific cancer cell lines or mechanisms.
Antimicrobial Activity
Compounds with triazolothiadiazine scaffolds have been reported to possess antimicrobial effects . This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Applications
The structural features of the compound suggest potential analgesic and anti-inflammatory activities . It could be investigated for its effectiveness in reducing pain and inflammation in various disease models, which might lead to new treatments for chronic inflammatory diseases.
Enzyme Inhibition
The compound’s core structure is similar to those that have shown enzyme inhibitory activities, such as carbonic anhydrase inhibitors and cholinesterase inhibitors . Research could focus on its potential as a lead compound for developing new enzyme inhibitors for therapeutic use.
Antioxidant Properties
Given the presence of nitrogen-containing heterocycles, the compound may also exhibit antioxidant properties . Studies could be conducted to assess its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.
Antiviral Research
The triazolopyridazine and thiadiazine components are known to contribute to antiviral activity . The compound could be part of antiviral drug discovery programs, especially targeting viruses with known susceptibility to these heterocyclic compounds.
Cardiovascular Therapeutics
Compounds with triazolopyridine structures have been utilized in the treatment of cardiovascular disorders . This compound could be investigated for its potential effects on cardiovascular health and its mechanism of action in related diseases.
Diabetes Mellitus Treatment
The structural analogs of the compound have been associated with therapeutic applications in type 2 diabetes . Research could explore its role in glucose metabolism and its potential as an antidiabetic agent.
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential uses. For instance, triazole compounds have been found to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . Therefore, this compound could potentially be investigated for similar activities.
Wirkmechanismus
Target of Action
The compound Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
The hydrogen bond accepting and donating characteristics of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetic properties of this compound.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-20(29)15-7-3-4-8-17(15)23-19(28)13-31-21-25-24-18-10-9-16(26-27(18)21)14-6-5-11-22-12-14/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOSEACPPTRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(5-ethylsulfonyl-2-hydroxyphenyl)prop-2-enamide](/img/structure/B2849691.png)



![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)



![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)


